molecular formula C20H13IN2O2 B302064 N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302064
M. Wt: 440.2 g/mol
InChI Key: DMIODNQREFDGEM-WSDLNYQXSA-N
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Description

N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as INH-2, is a novel synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. INH-2 belongs to the class of hydrazide derivatives and has been studied extensively for its anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not well understood. However, it is believed that N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, cancer, and microbial infections. N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. It has also been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to exert various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been found to possess anti-microbial properties against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. However, there are also some limitations associated with the use of N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in lab experiments. For example, its mechanism of action is not well understood, which makes it difficult to design targeted experiments. Additionally, its effectiveness may vary depending on the experimental conditions and cell types used.

Future Directions

There are several potential future directions for the study of N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. One possible direction is to further investigate its anti-inflammatory properties and potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another possible direction is to explore its anti-cancer properties and potential use in cancer therapy. Additionally, the development of novel derivatives of N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide may lead to the discovery of more potent and selective compounds with improved therapeutic properties.

Synthesis Methods

N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be synthesized through a multi-step process that involves the condensation of 3-iodobenzaldehyde and naphtho[2,1-b]furan-2-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent mixture of ethanol and water. The resulting product is then purified by recrystallization to obtain pure N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide.

Scientific Research Applications

N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been studied for its anti-cancer properties, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been found to possess anti-microbial properties against various bacterial and fungal strains.

properties

Product Name

N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

Molecular Formula

C20H13IN2O2

Molecular Weight

440.2 g/mol

IUPAC Name

N-[(E)-(3-iodophenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C20H13IN2O2/c21-15-6-3-4-13(10-15)12-22-23-20(24)19-11-17-16-7-2-1-5-14(16)8-9-18(17)25-19/h1-12H,(H,23,24)/b22-12+

InChI Key

DMIODNQREFDGEM-WSDLNYQXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N/N=C/C4=CC(=CC=C4)I

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC(=CC=C4)I

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC(=CC=C4)I

Origin of Product

United States

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